molecular formula C12H8ClNOS B14366779 3-chloro-10H-phenothiazine 5-oxide

3-chloro-10H-phenothiazine 5-oxide

Cat. No.: B14366779
M. Wt: 249.72 g/mol
InChI Key: BSLIDLOXHDHARH-UHFFFAOYSA-N
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Description

3-Chloro-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-10H-phenothiazine 5-oxide typically involves the chlorination of phenothiazine followed by oxidation. One common method is the reaction of phenothiazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position. This is followed by oxidation using hydrogen peroxide or another oxidizing agent to form the 5-oxide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-10H-phenothiazine 5-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-10H-phenothiazine 5-oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter activity in the brain, particularly dopamine receptors. The oxide group may enhance its binding affinity and selectivity for these receptors, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-10H-phenothiazine 5-oxide is unique due to the presence of both a chlorine atom and an oxide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

3-chloro-10H-phenothiazine 5-oxide

InChI

InChI=1S/C12H8ClNOS/c13-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)14-10/h1-7,14H

InChI Key

BSLIDLOXHDHARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)Cl

Origin of Product

United States

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